5-(4-Phenylpiperazin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Phenylpiperazin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H25N5O3S and its molecular weight is 463.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
This compound is related to a broader family of phenylpiperazine derivatives which have been synthesized and evaluated for their antimicrobial activities. Such compounds exhibit promising antibacterial and antifungal properties, making them potential candidates for the development of new antimicrobial agents. The synthesis processes often involve multi-step reactions, including nucleophilic substitution and cyclization, to introduce various functional groups that could enhance the compound's activity against microbial strains (Al‐Azmi & Mahmoud, 2020).
Tuberculostatic Activity
Phenylpiperazine derivatives, closely related to the compound , have been explored for their tuberculostatic activity. These compounds undergo various chemical transformations to yield derivatives that are tested in vitro for their ability to inhibit the growth of Mycobacterium tuberculosis. The minimum inhibiting concentrations (MIC) of these compounds suggest their potential as tuberculostatic agents, highlighting their significance in the fight against tuberculosis (Foks et al., 2004).
Anticonvulsant Properties
Research into the anticonvulsant properties of related compounds, including those with piperazine and pyrrolidine moieties, has shown promising results. These compounds are synthesized with the aim of exploring their efficacy in preventing seizures. Some derivatives have demonstrated broad-spectrum activity across various seizure models, indicating their potential as novel antiepileptic drugs. The safety profile of these compounds, assessed through preclinical models, supports their further development and investigation in the context of epilepsy treatment (Kamiński et al., 2015).
Anticancer Activities
The synthesis of novel derivatives related to the compound of interest has been driven by the pursuit of new anticancer agents. These derivatives have been evaluated for their ability to inhibit the growth of various cancer cell lines. The structure-activity relationship (SAR) studies aim to optimize the chemical structures for enhanced anticancer activity, with some compounds showing promising results against specific cancer types. This area of research underscores the compound's potential application in oncology (Rahmouni et al., 2016).
Properties
IUPAC Name |
5-(4-phenylpiperazin-1-yl)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c25-18-22-24(28-16-14-27(15-17-28)20-6-2-1-3-7-20)32-23(26-22)19-8-10-21(11-9-19)33(30,31)29-12-4-5-13-29/h1-3,6-11H,4-5,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEBOJCHFZQDBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCN(CC4)C5=CC=CC=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.